1-Nitro-3-(phenylsulfanyl)benzene
Overview
Description
1-Nitro-3-(phenylsulfanyl)benzene is an organic compound characterized by a nitro group (-NO2) and a phenylsulfanyl group (-SPh) attached to a benzene ring
Mechanism of Action
Mode of Action
It’s known that nitroaromatic compounds can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . This could potentially be a part of the interaction mechanism of 1-Nitro-3-(phenylsulfanyl)benzene with its targets.
Biochemical Pathways
Phenolic hydrocarbons, a group to which this compound belongs, are known to be biodegraded by bacteria . This biodegradation process involves various metabolic pathways, which could potentially be affected by the presence of this compound .
Result of Action
It has been suggested that the compound exhibits potent anticancer activity
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-3-(phenylsulfanyl)benzene can be synthesized through several methods. One common approach involves the nitration of 3-(phenylsulfanyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-3-(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone group (-SO2Ph) using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Electrophiles such as halogens, sulfonic acids.
Oxidation: Hydrogen peroxide, peracids.
Major Products Formed:
Reduction: 3-(Phenylsulfanyl)aniline.
Substitution: Various substituted nitrobenzene derivatives.
Oxidation: 1-Nitro-3-(phenylsulfonyl)benzene.
Scientific Research Applications
1-Nitro-3-(phenylsulfanyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceuticals and bioactive compounds.
Comparison with Similar Compounds
1-Nitro-4-(phenylsulfanyl)benzene: Similar structure but with the nitro group at the para position.
1-Nitro-2-(phenylsulfanyl)benzene: Similar structure but with the nitro group at the ortho position.
1-Nitro-3-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness: 1-Nitro-3-(phenylsulfanyl)benzene is unique due to the specific positioning of the nitro and phenylsulfanyl groups, which influences its chemical reactivity and potential applications. The meta positioning of the nitro group relative to the phenylsulfanyl group provides distinct electronic and steric effects compared to its ortho and para counterparts.
Properties
IUPAC Name |
1-nitro-3-phenylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVHVBIVNJWKDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958970 | |
Record name | 1-Nitro-3-(phenylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37984-02-4 | |
Record name | Sulfide, m-nitrophenyl phenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037984024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nitro-3-(phenylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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